molecular formula C7H13N3O B2371705 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine CAS No. 1354241-25-0

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine

Cat. No. B2371705
CAS RN: 1354241-25-0
M. Wt: 155.201
InChI Key: MOHHSDPEILNAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MPYPA and has a molecular formula of C8H15N3O.

Scientific Research Applications

Synthesis and Characterization in Chemistry

1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine and its derivatives are extensively used in chemical synthesis and characterization. Studies have demonstrated their use in synthesizing pyrazole derivatives with potential antitumor, antifungal, and antibacterial properties. The structure of these compounds is often identified using various spectroscopic techniques and crystallography. For instance, Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, emphasizing their biological activity against breast cancer and microbes (Titi et al., 2020).

Application in Polymerization

This compound has also been used in the field of polymer chemistry. Shin et al. (2016) studied the synthesis of Co(II), Zn(II), and Cd(II) complexes with pyrazole derivatives, demonstrating their application in polymerizing methyl methacrylate to produce poly(methylmethacrylate) with varying molecular weights (Shin et al., 2016).

Antimicrobial and Apoptosis Inducing Agents

The compound and its derivatives show promise as antimicrobial and apoptosis-inducing agents. Sindhu et al. (2016) synthesized molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles with potential antibacterial and antifungal activity (Sindhu et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, Feng et al. (2018) synthesized pyrazole Schiff bases, elucidating their structure and antibacterial activity. These compounds form hydrogen-bonded supramolecular layers, which are essential in molecular assembly (Feng et al., 2018).

Modification of Polymers

This compound is also utilized in modifying polymers for enhanced biological activity. Aly and El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, including pyrazole derivatives, for potential medical applications (Aly & El-Mohdy, 2015).

Cytotoxicity Studies

Kodadi et al. (2007) conducted cytotoxicity studies on tumor cell lines using bipyrazolic compounds, demonstrating the influence of substituents on cytotoxic activity (Kodadi et al., 2007).

properties

IUPAC Name

1-methyl-3-propan-2-yloxypyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)11-7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHHSDPEILNAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354241-25-0
Record name 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.